N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide
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Description
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide, commonly known as CHEMA, is a chemical compound that has been studied for its potential therapeutic applications. CHEMA has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
Scientific Research Applications
Chemoselective Acetylation for Antimalarial Drug Synthesis
Research by Magadum and Yadav (2018) demonstrates the utility of chemoselective monoacetylation in synthesizing intermediates for antimalarial drugs. This process uses immobilized lipase for the acetylation of amino groups in compounds similar to the one , highlighting its potential application in drug synthesis processes Magadum & Yadav, 2018.
Structural Studies for Enhanced Fluorescence Emission
Karmakar, Sarma, and Baruah (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing how modifications can lead to enhanced fluorescence emission. This suggests potential applications in developing fluorescent markers or probes for research Karmakar et al., 2007.
Pharmacological Assessments for Therapeutic Agents
Rani, Pal, Hegde, and Hashim (2016) synthesized novel acetamide derivatives to explore their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This indicates that similar compounds could be explored for their therapeutic potential Rani et al., 2016.
Green Synthesis of Dye Intermediates
Research by Zhang (2008) on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, showcases the use of novel catalysts for environmentally friendly production processes. This highlights the role of such compounds in industrial applications Zhang, 2008.
Designer Drug Metabolism
Meyer et al. (2013) investigated the metabolism of methoxetamine, a designer drug, providing insights into the metabolic pathways of similar compounds. Understanding the metabolism of these compounds can be critical for forensic and pharmaceutical research Meyer et al., 2013.
properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-21-14-8-5-9-15(10-14)22-12-17(20)18-11-16(19)13-6-3-2-4-7-13/h5,8-10,13,16,19H,2-4,6-7,11-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGVOSUDLSOGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC(C2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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